molecular formula C20H23N B12708449 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene CAS No. 74764-62-8

5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene

Cat. No.: B12708449
CAS No.: 74764-62-8
M. Wt: 277.4 g/mol
InChI Key: SWEXRMKEMIMJHL-UHFFFAOYSA-N
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Description

5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene: is a chemical compound that belongs to the class of dibenzocycloheptenes. This compound is characterized by the presence of a piperidine ring attached to the dibenzocycloheptene structure. It has been studied for its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene typically involves the reaction of dibenzocycloheptene derivatives with piperidine under specific conditions. One common method is the reductive amination of sterically hindered arylaminoketones using a modified Leuckart reaction . This reaction involves the use of formamide and formic acid as reagents, and the reaction is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including its effects on the central nervous system. It has shown promise as a potential therapeutic agent for neurological disorders.

Medicine: In medicine, this compound has been investigated for its analgesic and anti-inflammatory properties

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter systems, including serotonin and dopamine receptors .

Comparison with Similar Compounds

Uniqueness: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is unique due to its specific chemical structure, which combines the dibenzocycloheptene core with a piperidine ring. This structural combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

74764-62-8

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidine

InChI

InChI=1S/C20H23N/c1-6-14-21(15-7-1)20-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2

InChI Key

SWEXRMKEMIMJHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2C3=CC=CC=C3CCC4=CC=CC=C24

Origin of Product

United States

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